molecular formula C11H18Cl2N2O2S B2809887 4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride CAS No. 2197053-74-8

4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride

Cat. No.: B2809887
CAS No.: 2197053-74-8
M. Wt: 313.24
InChI Key: QKAGFNCJYDHTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride is a heterocyclic compound that features a thiane ring substituted with an amino group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution of a halide on the thiane ring with a pyridin-2-ylmethyl group.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The amino group and the pyridin-2-ylmethyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiane derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride involves its interaction with specific molecular targets. The amino and pyridin-2-ylmethyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The thiane ring can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione: The non-dihydrochloride form of the compound.

    4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione sulfoxide: An oxidized derivative.

    4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione sulfone: A further oxidized derivative.

Uniqueness

4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride is unique due to its specific combination of functional groups and its ability to form stable dihydrochloride salts. This enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-dioxo-4-(pyridin-2-ylmethyl)thian-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.2ClH/c12-11(4-7-16(14,15)8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAGFNCJYDHTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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